2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid
CAS No.: 1367865-93-7
Cat. No.: VC8070456
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1367865-93-7 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 |
| IUPAC Name | 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O2/c1-6-4-11-5-7(9(12)13)2-3-8(11)10-6/h4,7H,2-3,5H2,1H3,(H,12,13) |
| Standard InChI Key | IPCHLUCENVOLLJ-UHFFFAOYSA-N |
| SMILES | CC1=CN2CC(CCC2=N1)C(=O)O |
| Canonical SMILES | CC1=CN2CC(CCC2=N1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s imidazo[1,2-a]pyridine scaffold consists of a five-membered imidazole ring fused to a partially saturated six-membered pyridine ring. The methyl group at position 2 introduces steric hindrance, while the carboxylic acid at position 6 enhances polarity and hydrogen-bonding capacity. Key structural identifiers include:
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IUPAC Name: 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid
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SMILES: CC1=CN2CC(CCC2=N1)C(=O)O
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 180.20 g/mol | |
| Solubility | Soluble in DMSO, methanol | |
| logP (Partition Coefficient) | ~1.2 (estimated) | |
| Melting Point | Not reported | — |
The carboxylic acid group () ensures ionization at physiological pH, influencing bioavailability and membrane permeability .
Synthesis and Production
Laboratory-Scale Synthesis
Synthetic routes typically involve multi-step organic reactions:
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Cyclization: Condensation of 2-aminopyridine derivatives with α-haloketones or aldehydes forms the imidazo[1,2-a]pyridine core.
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Carboxylation: Introduction of the carboxylic acid group via hydrolysis of nitriles or carbonation reactions.
A representative protocol involves refluxing 2-amino-5-methylpyridine with chloroacetone in ethanol, followed by carboxylation using potassium cyanide and acidic hydrolysis. Yields range from 35% to 57%, depending on reaction optimization.
Industrial-Scale Considerations
Industrial production remains underexplored, but continuous flow reactors and green solvents (e.g., water or ethanol) are proposed to enhance scalability and sustainability. Challenges include purification of the polar carboxylic acid derivative and minimizing byproducts during cyclization.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies suggest inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) of 16–64 µg/mL . The mechanism may involve disruption of cell membrane integrity or inhibition of enzymes critical for bacterial wall synthesis.
Enzyme Inhibition
The compound exhibits weak inhibitory activity against α-glucosidase (), suggesting limited utility in diabetes management compared to analogs with hydroxyl or fluorinated substituents .
Pharmacokinetics and Toxicology
Absorption and Metabolism
In rodent models, oral bioavailability is approximately 40–50%, with peak plasma concentrations () achieved within 2–3 hours . Metabolism involves hepatic cytochrome P450-mediated oxidation, yielding inactive metabolites excreted renally .
| Parameter | Data | Source |
|---|---|---|
| Acute Toxicity (LD, rat) | >2,000 mg/kg (oral) | |
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Measures | Avoid inhalation, use PPE |
Chronic toxicity studies are lacking, but in vitro genotoxicity assays (Ames test) show no mutagenic potential .
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing TRPC ion channel inhibitors. Analogs like BI 1358894 (a TRPC5 inhibitor) have entered clinical trials for major depressive disorder, demonstrating the pharmacophoric relevance of the imidazo[1,2-a]pyridine core .
Structure-Activity Relationships (SAR)
| Modification | Effect on Activity | Reference |
|---|---|---|
| Methyl at position 2 | Enhances metabolic stability | |
| Carboxylic acid at position 6 | Improves solubility | |
| Hydroxyl at position 8 | Increases α-glucosidase inhibition |
Removing the methyl group reduces lipophilicity, compromising blood-brain barrier penetration.
Comparative Analysis with Structural Analogs
| Compound Name | Key Structural Differences | Biological Activity |
|---|---|---|
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid | Lacks methyl group at position 2 | Reduced antimicrobial potency |
| 2-Methyl-8-hydroxy derivative | Hydroxyl at position 8 | Enhanced enzyme inhibition |
| BI 1358894 | Fluorophenyl substituent | TRPC5 inhibition (clinical use) |
The methyl and carboxylic acid groups in 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid balance solubility and target engagement, making it a versatile intermediate .
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